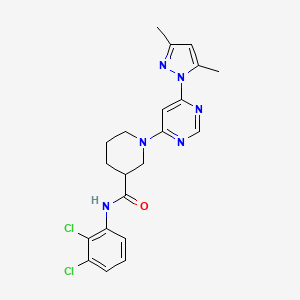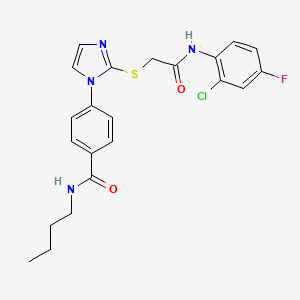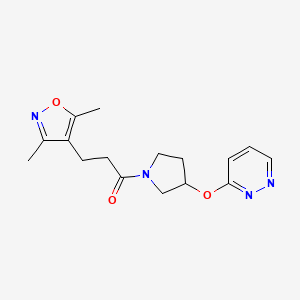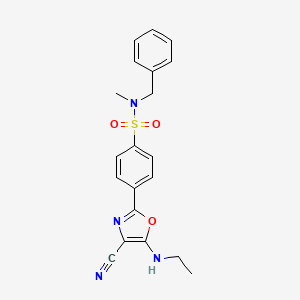
2-(Bromomethyl)-4-fluoropyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-fluoropyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor . The empirical formula is C6H6BrN·HBr .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-ethylpyrrolidine with bromoacetic acid and hydrobromic acid . The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions .Molecular Structure Analysis
The molecular formula of this compound is C6H6BrN·HBr . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N . The SMILES string representation is BrCC1=CC=CC=N1 .Chemical Reactions Analysis
This compound is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.Physical And Chemical Properties Analysis
This compound is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Polymerization and Structural Analysis
The solution polymerization of 4-bromomethylpyridine has been extensively studied, revealing that the polymerization process involves a series of bimolecular reactions. It was found that oligomers demonstrate higher reactivity compared to monomers, a phenomenon attributed to a mesomeric effect. Additionally, the impact of different anions on the solubility and thermal stability of the resulting polymers was examined, with the Bis(trifluoromethylsulfonyl)imide anion producing the most stable and soluble polymers (Monmoton et al., 2008).
Chemical Synthesis and Functionalization
Research on fluoro aromatics has explored the deprotonation of 3-fluoropyridine, leading to the formation of lithium arylmagnesates. These magnesates were subsequently used in palladium-catalyzed cross-coupling reactions, offering a pathway for the chemical synthesis and functionalization of various compounds (Awad et al., 2004).
Catalytic Processes and Material Synthesis
A study highlighted the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, showcasing how catalytic amination conditions lead to specific bromide substitution products. The research delved into the nuances of chemoselectivity, shedding light on the intricate dynamics of chemical reactions and their potential applications in material synthesis (Stroup et al., 2007).
Radiosynthesis and Drug Development
The synthesis of 2-amino-5-[18F]fluoropyridines was achieved through a palladium-catalyzed reaction, marking a significant step in the field of radiosynthesis. This process is particularly noteworthy for its potential applications in drug development and medical imaging, providing valuable insights into the multifaceted uses of 2-(Bromomethyl)-4-fluoropyridine hydrobromide (Pauton et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Bromomethylpyridines, a class of compounds to which 2-(bromomethyl)-4-fluoropyridine hydrobromide belongs, are often used in the synthesis of various pharmaceuticals and complex organic molecules . They are known to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In this process, the bromomethyl group on the pyridine ring acts as a leaving group, allowing the formation of new carbon-carbon bonds .
Biochemical Pathways
It is known that bromomethylpyridines are used in the synthesis of various pharmaceuticals and complex organic molecules , suggesting that they may play a role in a variety of biochemical pathways.
Result of Action
As a bromomethylpyridine, it is likely used as a building block in the synthesis of more complex molecules, contributing to their structural and functional properties .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4-fluoropyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFKHYWFYPEUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)





![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2610567.png)




